N-{[4-(benzyloxy)phenyl](cyano)methyl}-3-acetamidobenzamide
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Overview
Description
N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide is a complex organic compound with the molecular formula C24H21N3O3 and a molecular weight of 399.45. This compound is characterized by its unique structure, which includes a benzyloxy group, a cyano group, and an acetamido group attached to a benzamide core. It is used in various scientific research applications due to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
It is known to interact with its target, leukotriene a-4 hydrolase, leading to changes in the enzyme’s activity . This interaction can potentially alter the production of leukotrienes, thereby influencing inflammatory and allergic responses .
Biochemical Pathways
The compound is likely to affect the leukotriene biosynthesis pathway . By interacting with Leukotriene A-4 hydrolase, it can influence the production of leukotrienes, which are key players in the inflammatory response . The downstream effects of this interaction could include changes in inflammation and immune response.
Result of Action
The molecular and cellular effects of N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide’s action would depend on its interaction with Leukotriene A-4 hydrolase . By potentially altering leukotriene production, it could influence cellular processes related to inflammation and immune response .
Preparation Methods
The synthesis of N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(benzyloxy)benzaldehyde with malononitrile to form a cyano intermediate. This intermediate is then reacted with 3-acetamidobenzoyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions.
Scientific Research Applications
N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide can be compared with other similar compounds, such as:
N-{4-(benzyloxy)phenylmethyl}-3-aminobenzamide: This compound has an amino group instead of an acetamido group, which may affect its reactivity and binding properties.
N-{4-(benzyloxy)phenylmethyl}-3-hydroxybenzamide: The presence of a hydroxy group can influence the compound’s solubility and hydrogen bonding interactions.
N-{4-(benzyloxy)phenylmethyl}-3-methylbenzamide: The methyl group can impact the compound’s steric properties and overall stability.
N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-acetamido-N-[cyano-(4-phenylmethoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-17(28)26-21-9-5-8-20(14-21)24(29)27-23(15-25)19-10-12-22(13-11-19)30-16-18-6-3-2-4-7-18/h2-14,23H,16H2,1H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZYVNCPSAMUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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